methyl {7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Description
The compound methyl {7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a chromene-based derivative characterized by a benzodioxepin moiety linked via an oxoethoxy bridge to a 4-methyl-2-oxochromen core, with a methyl acetate substituent at position 3. This compound’s structural complexity arises from its fused heterocyclic systems (chromen and benzodioxepin), which influence its physicochemical and biological properties.
Properties
Molecular Formula |
C24H22O8 |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
methyl 2-[7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C24H22O8/c1-14-17-6-5-16(11-21(17)32-24(27)18(14)12-23(26)28-2)31-13-19(25)15-4-7-20-22(10-15)30-9-3-8-29-20/h4-7,10-11H,3,8-9,12-13H2,1-2H3 |
InChI Key |
USMCOIGBFKFYJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC4=C(C=C3)OCCCO4)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps. One common method includes the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives, followed by esterification with acetic acid . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl {7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and ether linkages.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology
Biologically, methyl {7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has shown potential in various assays. It may exhibit antioxidant, antimicrobial, and anti-inflammatory properties, making it a candidate for drug development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to interact with specific biological targets could lead to the development of new treatments for diseases .
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and dyestuffs. Its versatility makes it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of methyl {7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with molecular targets such as enzymes and receptors. It may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction modes are ongoing .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s key structural features can be compared to related chromene and benzodioxepin derivatives (Table 1).
Notes:
- The target compound shares the benzodioxepin-chromen framework with , but differs in substituents: it features a methyl acetate group instead of a 3-methoxybenzoate, which may enhance solubility due to the ester group’s polarity.
- Compared to , which lacks the benzodioxepin system, the target compound’s extended aromatic system could improve π-π stacking interactions in biological targets.
Key Reaction Parameters :
- Solvents: 1,4-dioxane or ethanol under reflux conditions .
- Catalysts: Anhydrous ZnCl₂ or glacial acetic acid for condensation reactions .
Molecular Docking Insights :
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